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Compound of Interest

Compound Name: 1-Formylpyrrolidine

Cat. No.: B1209714

This guide provides a comprehensive overview of the spectral data for 1-formylpyrrolidine
(CAS No: 3760-54-1), a key intermediate in various chemical syntheses. The data presented
herein is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis. This document details the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported
by standardized experimental protocols and logical workflows.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-formylpyrrolidine.

H NMR Spectral Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
8.03 Singlet 1H H-C=0
3.45 Triplet 2H N-CH2
3.35 Triplet 2H N-CH:2
1.90 Multiplet 4H -CH2-CH.-

Solvent: CDCls, Reference: TMS (0 ppm)
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13C NMR Spectral Data

Chemical Shift (8) ppm Assighment
160.7 C=0

45.9 N-CH:

41.9 N-CH2

25.9 -CH2-

23.2 -CH2-

Solvent: CDCls, Reference: TMS (0 ppm)

Infrared (IR) SpectralData

Wavenumber (cm—?) Intensity Assignment

2975 Strong C-H stretch (alkane)
2878 Strong C-H stretch (alkane)
1675 Strong C=0 stretch (amide)
1435 Medium C-H bend

1335 Medium C-N stretch

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

99 65 [M]* (Molecular lon)
70 100 [M-CHOJ*

43 40 [C3H7]*

42 85 [C2HaN]*
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lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 1-formylpyrrolidine for structural elucidation.
Instrumentation:

e 400 MHz NMR Spectrometer

e 5mm NMR tubes

o Standard laboratory glassware

Reagents:

e 1-Formylpyrrolidine (sample)

o Deuterated chloroform (CDCIs) with 0.03% Tetramethylsilane (TMS)

Procedure:

o Sample Preparation: Approximately 20 mg of 1-formylpyrrolidine was dissolved in 0.6 mL
of CDCls containing TMS in a clean, dry vial. The solution was then transferred to a 5 mm
NMR tube.

e Instrument Setup: The NMR spectrometer was tuned and locked onto the deuterium signal of
the CDCIls. Standard shimming procedures were performed to optimize the magnetic field
homogeneity.

» 1H NMR Acquisition: A standard one-pulse sequence was used to acquire the proton
spectrum. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1
second, and an acquisition time of 4 seconds. 16 scans were accumulated for a good signal-
to-noise ratio.
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e 13C NMR Acquisition: A proton-decoupled pulse sequence was used to acquire the carbon
spectrum. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2
seconds, and an acquisition time of 1 second. 512 scans were accumulated.

o Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal
at O ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-formylpyrrolidine.
Instrumentation:

o Fourier Transform Infrared (FTIR) Spectrometer

o Salt plates (NaCl or KBr)

e Pipette

Procedure:

o Sample Preparation: A single drop of neat 1-formylpyrrolidine was placed onto a clean, dry
salt plate.[1] A second salt plate was carefully placed on top to create a thin liquid film.[1]

e Background Spectrum: A background spectrum of the empty sample compartment was
recorded to subtract the contribution of atmospheric CO2 and water vapor.

o Sample Spectrum Acquisition: The prepared salt plate "sandwich” was placed in the sample
holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400
cm~1. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: The final spectrum was presented in terms of transmittance or absorbance
as a function of wavenumber.

Mass Spectrometry (MS)
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Obijective: To determine the molecular weight and fragmentation pattern of 1-
formylpyrrolidine.

Instrumentation:
e Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EIl) source.
Procedure:

o Sample Introduction: A dilute solution of 1-formylpyrrolidine in a volatile organic solvent
(e.g., dichloromethane or methanol) was injected into the GC inlet. The GC separated the
sample from the solvent and introduced it into the mass spectrometer.

« lonization: In the El source, the sample molecules were bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions were accelerated and separated based
on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

o Detection: The abundance of each ion was measured by a detector, generating a mass
spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a small molecule like 1-formylpyrrolidine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1209714?utm_src=pdf-body
https://www.benchchem.com/product/b1209714?utm_src=pdf-body
https://www.benchchem.com/product/b1209714?utm_src=pdf-body
https://www.benchchem.com/product/b1209714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

1-Formylpyrrolidine (Liquid Sample)

Spectroscor

ic Analysis

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

(*H and 3C)

Datg Interpretation

Y Y Y

Structural Elucidation Functional Group ID Molecular Weight & Fragmentation

Final Confirmation

Compound Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209714?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

